4-Amino-3,5-dichloropyridine N-oxide
Overview
Description
4-Amino-3,5-dichloropyridine N-oxide is a chemical compound with the molecular formula C5H4Cl2N2O. It is known for its role as an impurity in the drug Roflumilast, which is a selective phosphodiesterase 4 inhibitor used for its antiasthmatic properties .
Mechanism of Action
Target of Action
4-Amino-3,5-dichloropyridine N-oxide is an impurity of the drug Roflumilast , which is a selective phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline. By inhibiting PDE4, Roflumilast increases cAMP levels, leading to a variety of downstream effects.
Mode of Action
As a PDE4 inhibitor, this compound likely interacts with its target by binding to the active site of the PDE4 enzyme, thereby preventing it from breaking down cAMP . This results in increased levels of cAMP within the cell.
Pharmacokinetics
Roflumilast is well-absorbed orally and is extensively metabolized in the liver, primarily by the CYP3A4 and CYP1A2 enzymes . The metabolites are then excreted in the urine and feces .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of Roflumilast, given their similar structures and targets. Roflumilast has anti-inflammatory effects and is used to treat conditions like asthma . By increasing cAMP levels, it can reduce the release of inflammatory mediators from immune cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP3A4 or CYP1A2 could affect the metabolism and therefore the effectiveness of this compound . Additionally, factors such as pH could potentially affect the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3,5-dichloropyridine N-oxide can be synthesized through the following steps:
Starting Material: 4-Nitro-3,5-dichloropyridine N-oxide.
Reaction Conditions: A sealed Carius tube containing 4-nitro-3,5-dichloropyridine N-oxide, aqueous ammonia, and acetonitrile is heated in a rotating oil bath at 70°C for 3 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as described above, scaled up for industrial use.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dichloropyridine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Aqueous ammonia and acetonitrile.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction typically results in the formation of amino derivatives.
Scientific Research Applications
4-Amino-3,5-dichloropyridine N-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated as an impurity in pharmaceutical formulations, particularly in drugs like Roflumilast.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloropyridine N-oxide
- 4-Amino-3,5-dichloropyridine
- 4-Nitro-3,5-dichloropyridine N-oxide
Uniqueness
4-Amino-3,5-dichloropyridine N-oxide is unique due to its specific substitution pattern and the presence of both amino and N-oxide functional groups. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
IUPAC Name |
3,5-dichloro-1-hydroxypyridin-4-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-3-1-9(10)2-4(7)5(3)8/h1-2,8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFGYHCLUPWFSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=N)C(=CN1O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443348 | |
Record name | 4-amino-3,5-dichloropyridine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91872-02-5 | |
Record name | 4-Amino-3,5-dichloropyridine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091872025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-amino-3,5-dichloropyridine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-3,5-DICHLOROPYRIDINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9KH0SR06F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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